molecular formula C7H16O B013393 4-Methylhexan-3-ol CAS No. 615-29-2

4-Methylhexan-3-ol

Cat. No. B013393
CAS RN: 615-29-2
M. Wt: 116.2 g/mol
InChI Key: NZPGYIBESMMUFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A novel approach to synthesizing β-methyl substituted secondary alcohols, including 4-methylheptan-3-ol, has been developed. This method involves a five-step route starting from 4-thianones, with key steps including the reduction of 3-propyl-4-thianone and a highly efficient resolution of cis/trans-isomers, leading to the production of 4-methylheptan-3-ol with purities better than 90% (J. Ruzicka et al., 1999). Furthermore, an enantioselective synthesis of 4-methylheptan-3-ol employing a multi-enzymatic one-pot procedure has been reported, showcasing the capability of creating the compound's stereoisomers with high precision (E. Brenna et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-methylhexan-3-ol reveals the impact of methyl substitution on the stabilization of specific molecular conformations. Studies on molecules with similar backbones indicate that methyl groups can influence the twist angle between successive base pairs and modify interatomic contacts, suggesting that methyl substitution in 4-methylhexan-3-ol may similarly influence its molecular structure and stability (S. Fujii et al., 1982).

Chemical Reactions and Properties

4-Methylhexan-3-ol undergoes various chemical reactions due to its functional group. The compound's reactivity has been studied through its involvement in Diels–Alder reactions, showcasing its potential in synthesizing complex organic molecules (Leonidas-Dimitrios Syntrivanis et al., 2017). Additionally, its derivatives have been synthesized to explore the compound's reaction conditions and absolute configuration, further contributing to our understanding of its chemical behavior and properties (Tou‐Gen Liao et al., 2008).

Scientific Research Applications

  • Interfacing Operator for Laboratory Reagents : A study by Praveenkumar et al. (2021) demonstrated the synthesis, spectroscopic analysis, and nonlinear optical (NLO) properties of a compound related to 4-Methylhexan-3-ol, used as an interfacing operator for laboratory reagents (Praveenkumar et al., 2021).

  • Extraction of Iron(III) : 4-Methylpentan-2-ol, a compound similar to 4-Methylhexan-3-ol, has been used effectively to extract iron(III) from hydrochloric acid, as detailed by Gawali and Shinde (1974). This application is crucial for the accurate determination of iron(III) concentrations in various solutions (Gawali & Shinde, 1974).

  • Sustainable Insect Pest Management : A one-pot multi-enzymatic synthesis method was developed by Brenna et al. (2017) for producing the four different stereoisomers of 4-Methylheptan-3-ol, which can be applied in sustainable insect pest management (Brenna et al., 2017).

  • Study of Radicals in Alkanes : Research by Ichikawa and Ohta (1987) on selectively deuterated 3-methylhexanes gamma-irradiated at 77 K revealed that they mainly yield secondary radicals, with isotope effects influencing bond fission in alkanes (Ichikawa & Ohta, 1987).

  • Synthesis from 4-Thianones : A study by Ruzicka et al. (1999) presented a new five-step route for synthesizing 4-methylheptan-3-ol from 4-thianones, yielding all four stereoisomers with purities exceeding 90% (Ruzicka et al., 1999).

  • Pheromone Component Synthesis : Mori and Iwasawa (1980) developed a method to convert both enantiomers of threo-2-amino-3-methylhexanoic acid to optically active forms of threo-4-methylheptan-3-ol, a pheromone component of the smaller European elm bark beetle (Mori & Iwasawa, 1980).

properties

IUPAC Name

4-methylhexan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-4-6(3)7(8)5-2/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPGYIBESMMUFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20977063
Record name 4-Methylhexan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20977063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylhexan-3-ol

CAS RN

615-29-2
Record name 4-Methyl-3-hexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=615-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylhexan-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylhexan-3-ol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91500
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methylhexan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20977063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylhexan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.473
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylhexan-3-ol
Reactant of Route 2
Reactant of Route 2
4-Methylhexan-3-ol
Reactant of Route 3
Reactant of Route 3
4-Methylhexan-3-ol
Reactant of Route 4
Reactant of Route 4
4-Methylhexan-3-ol
Reactant of Route 5
Reactant of Route 5
4-Methylhexan-3-ol
Reactant of Route 6
Reactant of Route 6
4-Methylhexan-3-ol

Citations

For This Compound
21
Citations
TH Jones, J Meinwald, K Hicks… - Proceedings of the …, 1977 - National Acad Sciences
… Leiobunum nigripalpi produces three closely related C7 compounds: E-4methyl-4-hexen-3-one(I), 4-methylhexan-3-one(II), and 4-methylhexan-3-ol(III), along with E4methyl hepten- …
Number of citations: 46 www.pnas.org
PH Evans, JX Becerra - Flavour and fragrance journal, 2006 - Wiley Online Library
… 4-Methyl-3-hexanol acetate was synthesized by acetylation of 4-methylhexan-3-ol, produced by lithium aluminium hydride reduction of 4methylhexan-3-one. 4-Cymene was …
E Brenna, M Crotti, FG Gatti, D Monti, F Parmeggiani… - Molecules, 2017 - mdpi.com
… with (3S,4S)-4-methylhexan-3-ol, which acts as a synergist [7]. In field tests, (3S,4S)-1 attracted beetles in combination with the synergist (3S,4S)-4-methylhexan-3-ol, whereas (3R,4S)-1 …
Number of citations: 19 0-www-mdpi-com.brum.beds.ac.uk
K Audouze, F Ros, M Pintore, JR Chretien - Analusis, 2000 - analusis.edpsciences.org
Recent developments in combinatorial synthesis and in High Throughput Screening (HTS) have given an impulse to research in new areas of analytical chemistry [1], or have A set of …
Number of citations: 16 analusis.edpsciences.org
X Xu, F Luan, H Liu, Y Gao - Journal of Computational Science & …, 2011 - asocse.org
_________________________________________________________ Quantitative structure-property relationship (QSPR) models, which could predict odor threshold of aliphatic …
Number of citations: 2 www.asocse.org
T Mozga, Z Prokop, R Chaloupkova… - Collection of …, 2009 - cccc.uochb.cas.cz
Chirality is a phenomenon that pervades the life on the Earth and has a tremendous importance for our daily lives. Many pharmaceuticals, agrochemicals, food additives, pheromones, …
Number of citations: 17 cccc.uochb.cas.cz
JE Welke, V Manfroi, M Zanus, M Lazarotto… - … of Chromatography A, 2012 - Elsevier
Wine aroma is an important characteristic and may be related to certain specific parameters, such as raw material and production process. The complexity of Merlot wine aroma was …
VD Ivanov, SI Melnitsky - Entomological Review, 2014 - Springer
… Two methylated components, (3S,4S)-4-methylhexan3-ol and (3R,4S)-4-methylheptan-3-ol, act as distant attractants while other compounds induce no behavioral response. Moreover, …
B Yang, M Chen - Polymers, 2020 - mdpi.com
Automobile shredder residue (ASR) pyrolysis produces solid, liquid, and gaseous products, particularly pyrolysis oil and gas, which could be used as renewable alternative energy …
Number of citations: 17 0-www-mdpi-com.brum.beds.ac.uk
T Eisner, D Alsop, J Meinwald - Arthropod Venoms, 1978 - Springer
The opilionids (order Opiliones), whip scorpions (order Uropygi), and pseudoscorpions (order Pseudoscorpiones), all belong to the class Arachnida. Within the class, the three orders …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.